

In Vivo Administration of FR900359 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FR900359

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These application notes provide a comprehensive guide for the in vivo administration of **FR900359** in mouse models, drawing from established research to ensure effective experimental design and execution. **FR900359** is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, making it an invaluable tool for investigating Gq/11-mediated signaling pathways in various disease models.[\[1\]](#)[\[2\]](#)[\[3\]](#)

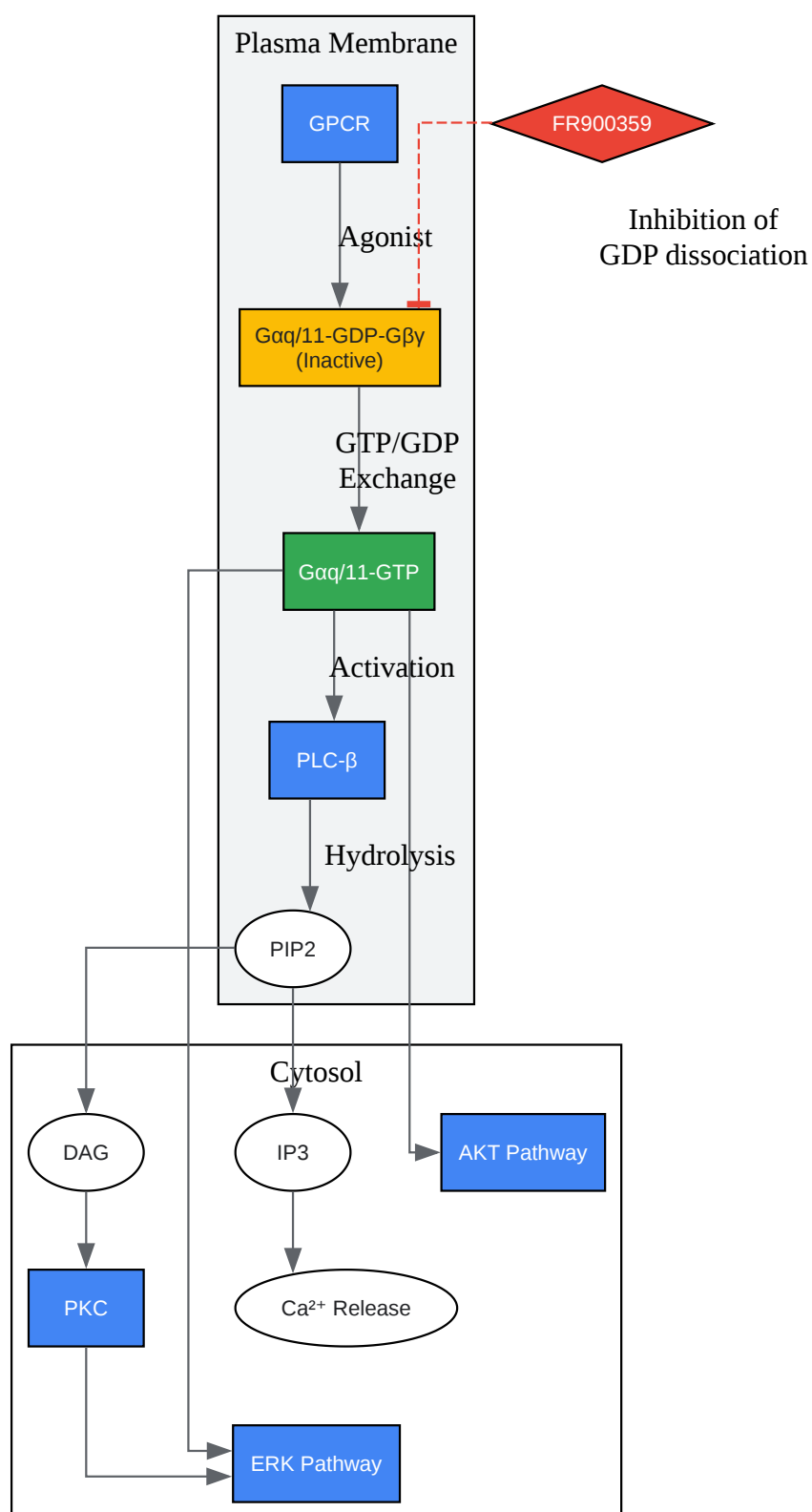
Mechanism of Action

FR900359 is a cyclic depsipeptide that functions as a guanine nucleotide dissociation inhibitor (GDI).[\[1\]](#)[\[3\]](#) It binds to Gαq, Gα11, and Gα14 subunits, preventing the exchange of GDP for GTP.[\[1\]](#)[\[3\]](#) This action locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades initiated by Gq/11-coupled G protein-coupled receptors (GPCRs).[\[1\]](#)[\[4\]](#) Notably, **FR900359** has also been shown to inhibit constitutively active mutants of Gαq, such as those found in uveal melanoma, by promoting a GDP-bound state.[\[2\]](#)[\[5\]](#)

The primary signaling pathway inhibited by **FR900359** is the canonical Gq/11 pathway, which involves the activation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation,

respectively. Downstream of this, **FR900359** can attenuate signaling through pathways like the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways.[\[1\]](#)[\[5\]](#)

Signaling Pathway Diagram



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Caption: Mechanism of **FR900359** action on the Gq/11 signaling pathway.

Quantitative Data from In Vivo Mouse Models

The following tables summarize key quantitative data from various studies involving the in vivo administration of **FR900359** in mouse models.

Table 1: Dosage and Administration Routes

Mouse Model	Administration Route	Dosage	Vehicle	Reference
Asthma (Ovalbumin-sensitized)	Intratracheal	2.5 µg/mouse	Not specified in detail	[6]
Asthma (Allergen-induced)	Inhalation	Not specified in detail	Not specified in detail	[7]
Uveal Melanoma Xenograft	Intraperitoneal (i.p.)	10 µg/mouse	Not specified in detail	[1]
Vascular Tone Assessment	Intravenous (i.v.)	12.5 µg/mouse (approx. 400 µg/kg)	Not specified in detail	[1][2]
Hypotensive Effect Threshold	Intravenous (i.v.)	2.5 µg/mouse (approx. 80 µg/kg)	Not specified in detail	[1][2]
Pharmacokinetic Study	Intratracheal (i.t.)	5 µg/mouse daily for 7 days	Dimethyl sulfoxide (DMSO)	[8][9]
Chronic Pharmacokinetic Study	Intraperitoneal (i.p.)	10 µg/mouse (Mon-Fri for 3 weeks)	Not specified in detail	[8][9]
Chronic Pharmacokinetic Study	Intratracheal (i.t.)	2.5 µg/mouse twice daily for 3 weeks	Not specified in detail	[8][9]

Table 2: Pharmacokinetic and Pharmacodynamic Observations

Parameter	Observation	Administration Route	Reference
Organ Distribution	Highest concentrations found in the lung and kidney after intratracheal and intraperitoneal administration.	i.t. and i.p.	[8][9]
Blood-Brain Barrier	Low to marginal concentrations found in the brain, suggesting poor penetration.	i.t. and i.p.	[8][9]
Metabolic Stability	Metabolized significantly faster than the related compound YM-254890 by mouse liver microsomes.	In vitro data	[8][9]
Pharmacological Effect	A single administration's effect on methacholine-induced bronchoconstriction persisted for at least 96 hours.	Intratracheal	[9]
Cardiovascular Effects	A dose of 12.5 μ g/mouse (i.v.) induced a drop in blood pressure, while 2.5 μ g/mouse did not show noticeable side effects.	i.v.	[1][2]

Anti-tumor Effect	Reduced tumor growth in mouse xenografts of uveal melanoma.	Not specified	[2]
Metabolic Reprogramming	Attenuated glucose uptake by uveal melanoma cells in vivo.	Not specified	[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration of **FR900359** in mouse models, synthesized from published methodologies.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 1: Intratracheal Administration for Asthma Models

This protocol is adapted from studies investigating the effect of **FR900359** on airway hyperreactivity.[\[6\]](#)[\[7\]](#)

Materials:

- **FR900359**
- Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, final concentration of DMSO should be low)
- Anesthetic (e.g., isoflurane)
- Microsprayer or similar device for intratracheal delivery
- Mouse restrainer

Procedure:

- Preparation of **FR900359** Solution:

- Dissolve **FR900359** in a minimal amount of DMSO.
- Dilute with sterile saline to the final desired concentration (e.g., to deliver 2.5 µg in a small volume like 25-50 µL).
- Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
- Animal Anesthesia:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
 - Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
- Intratracheal Administration:
 - Place the anesthetized mouse in a supine position on a heated surface.
 - Gently extend the neck and pull the tongue to the side to visualize the trachea.
 - Using a microsyringe, deliver the prepared **FR900359** solution directly into the trachea.
 - Allow the mouse to recover from anesthesia in a warm, clean cage.
- Post-Administration Monitoring and Analysis:
 - Monitor the animal for any signs of distress.
 - At the desired time point post-administration, assess airway hyperreactivity using methods like whole-body plethysmography in response to a bronchoconstrictor (e.g., methacholine).^{[8][9]}

Protocol 2: Intraperitoneal Administration for Systemic Disease Models (e.g., Cancer)

This protocol is based on studies evaluating the systemic effects of **FR900359**.^{[1][8]}

Materials:

- **FR900359**

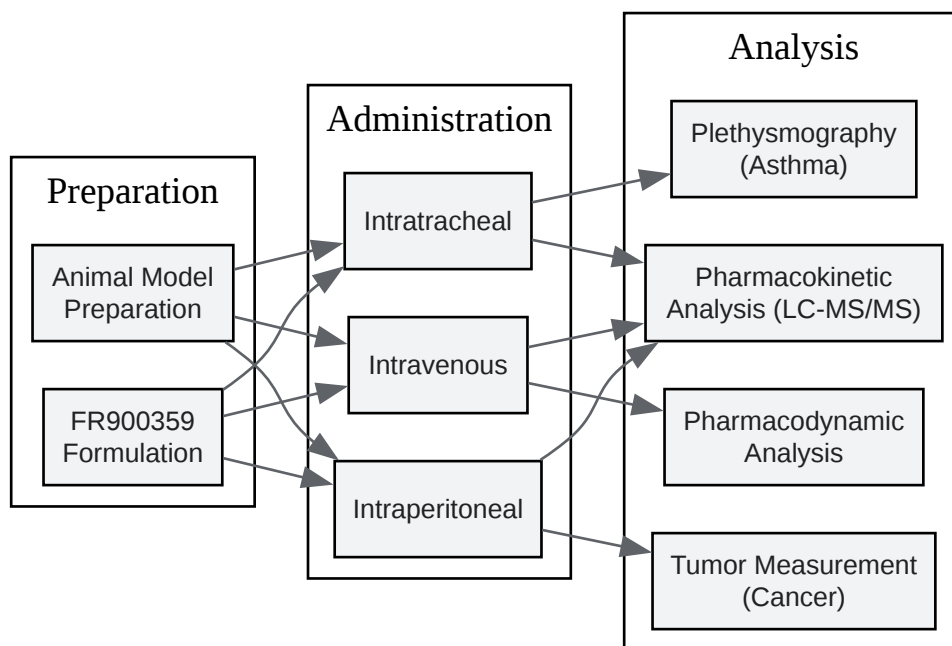
- Vehicle (e.g., sterile saline, potentially with a solubilizing agent if needed)
- Insulin syringes (27-30 gauge)
- Mouse scale

Procedure:

- Preparation of **FR900359** Solution:
 - Prepare the dosing solution as described in Protocol 1, adjusting the concentration to deliver the desired dose (e.g., 10 μ g/mouse) in a standard injection volume (e.g., 100 μ L).
- Animal Handling and Injection:
 - Weigh the mouse to ensure accurate dosing if calculated on a mg/kg basis.
 - Properly restrain the mouse, exposing the abdomen.
 - Lift the skin over the lower right or left abdominal quadrant.
 - Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
 - Aspirate to ensure the needle has not entered a blood vessel or organ, then inject the solution.
- Post-Administration Monitoring and Analysis:
 - Return the mouse to its cage and monitor for any adverse reactions.
 - For efficacy studies (e.g., in tumor models), monitor relevant endpoints such as tumor volume, body weight, and overall health.

- For pharmacokinetic studies, collect blood and tissue samples at predetermined time points for analysis by methods like LC-MS/MS.[1][8]

Experimental Workflow Diagram



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Caption: General experimental workflow for in vivo studies with **FR900359**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890—Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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